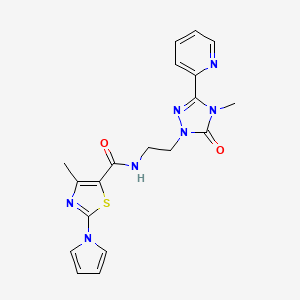

4-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O2S/c1-13-15(29-18(22-13)25-10-5-6-11-25)17(27)21-9-12-26-19(28)24(2)16(23-26)14-7-3-4-8-20-14/h3-8,10-11H,9,12H2,1-2H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKCLLCLFMMBRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C(=O)N(C(=N3)C4=CC=CC=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 420.52 g/mol. The structure features a thiazole ring, a triazole moiety, and a pyridine structure, which are known to contribute to various biological activities.

Antitumor Activity

Several studies have indicated that compounds containing thiazole and triazole rings exhibit significant antitumor properties. For instance:

- Cytotoxicity Assays : The compound demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have reported IC50 values in the low micromolar range, suggesting potent activity against tumor cells .

| Cell Line | IC50 (µM) |

|---|---|

| A431 | 1.98 |

| Jurkat | 1.61 |

| MCF7 | <10 |

The presence of electron-donating groups such as methyl at specific positions on the phenyl ring enhances the cytotoxicity of thiazole derivatives .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays:

- Mechanism of Action : The triazole moiety is believed to interfere with fungal cell wall synthesis and inhibit key enzymes in microbial metabolism. This has been demonstrated in studies where derivatives exhibited activity against both Gram-positive and Gram-negative bacteria .

Anticonvulsant Properties

Research has also explored the anticonvulsant potential of similar compounds:

- SAR Analysis : Structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can significantly affect anticonvulsant activity. Compounds with specific substituents at the 4-position showed enhanced efficacy in animal models .

Study 1: Antitumor Efficacy

In a study published in MDPI, researchers synthesized a series of thiazole-containing compounds and evaluated their antitumor activity using human cancer cell lines. The study found that certain derivatives had IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating superior potency .

Study 2: Antimicrobial Screening

A separate investigation assessed the antimicrobial activity of various thiazole derivatives, including our compound of interest. Results indicated that the compound effectively inhibited the growth of pathogenic bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound likely inhibits enzymes involved in critical metabolic pathways in both cancerous and microbial cells.

- Receptor Interaction : It may interact with specific cellular receptors, altering signaling pathways that lead to apoptosis in tumor cells or cell death in microbes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid triazole-thiazole-pyrrole architecture. Key analogs and their distinctions are summarized below:

Bioactivity and Therapeutic Potential

- Target Compound : While direct bioactivity data are unavailable, its triazole and pyrrole groups are associated with kinase binding (e.g., JAK2, EGFR) in related molecules. The pyridine and thiazole moieties may enhance solubility and membrane permeability.

- Substituted Thiazole-5-carboxamides (): Compounds in this class show in vitro efficacy in undisclosed disease models, with IC₅₀ values in the nanomolar range. Amine substituents critically influence potency; bulkier groups reduce activity due to steric hindrance.

- Trifluoromethyl Analogs () : The CF₃ group improves metabolic stability and bioavailability compared to the target compound’s pyrrole group. However, imidazole may introduce off-target interactions with heme-containing enzymes.

- Heteroarylmethyleneimidazolinones (): These exhibit strong cytotoxicity via apoptosis induction, but their poor solubility limits in vivo applications. Bioisosteric replacement of benzene with pyridine (as in the target compound) could address this.

Notes

- Structural Refinement : SHELXL () is widely used for crystallographic analysis of such heterocycles, ensuring accurate bond-length and angle measurements.

- Bioisosteric Replacements : The pyrrole group in the target compound could be substituted with imidazole (as in ) or coumarin () to modulate pharmacokinetics.

- Unresolved Questions : The exact biological target and in vivo efficacy of the target compound remain uncharacterized. Comparative studies with ’s analogs are warranted.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be maximized?

- Methodology:

- Stepwise condensation: React 4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazole with 2-(1H-pyrrol-1-yl)thiazole-5-carboxamide precursors in anhydrous DMF under nitrogen, followed by reflux in ethanol for cyclization .

- Reductive amination: Use NaBH₄ in ethanol to reduce intermediate Schiff bases, ensuring high yields (e.g., 72–81% yields observed in analogous triazole-pyrazole syntheses) .

- Purification: Recrystallize from ethanol/water (1:3) or use column chromatography with silica gel (hexane:ethyl acetate gradient) .

Q. How is structural integrity confirmed post-synthesis?

- Methodology:

- Spectroscopic analysis:

- IR: Validate carbonyl (C=O) stretches at 1650–1750 cm⁻¹ and triazole/pyridine ring vibrations .

- ¹H-NMR: Confirm substituent integration (e.g., pyrrole protons at δ 6.2–6.8 ppm, pyridine protons at δ 8.0–8.5 ppm) .

- X-ray crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., analogous thiazole derivatives resolved with R-factor < 0.05) .

Q. What methods determine solubility and stability under laboratory conditions?

- Methodology:

- Solubility profiling: Use DMSO/water mixtures (0.1–10 mg/mL) with UV-Vis quantification at λmax ~270 nm .

- Thermal stability: Perform TGA/DSC to assess decomposition temperatures (e.g., similar triazoles degrade at >200°C) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the triazole-thiazole hybrid core?

- Methodology:

- Kinetic studies: Monitor reaction intermediates via LC-MS under varying temperatures (25–80°C) to identify rate-limiting steps (e.g., cyclization vs. nucleophilic attack) .

- Computational modeling: Use DFT calculations (Gaussian 09) to map energy barriers for triazole ring closure .

Q. How do substituent modifications impact bioactivity?

- Methodology:

- SAR studies: Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO₂) at pyridine or pyrrole positions. Compare IC₅₀ values in enzyme inhibition assays .

- Contradiction analysis: Resolve discrepancies (e.g., high solubility vs. low activity) by correlating logP values with cellular permeability .

Q. What computational strategies optimize synthesis or predict bioactivity?

- Methodology:

- Molecular docking: Use AutoDock Vina to simulate binding to kinase targets (e.g., COX-2 or EGFR) with ΔG < -8 kcal/mol as a threshold for activity .

- COMSOL Multiphysics: Model solvent effects on reaction efficiency (e.g., ethanol vs. THF) using fluid dynamics simulations .

Q. How can contradictions in bioactivity data across studies be resolved?

- Methodology:

- Assay standardization: Compare IC₅₀ values under identical conditions (pH 7.4, 37°C) for cytotoxicity (MTT assay) vs. enzymatic inhibition (fluorescence-based assays) .

- Meta-analysis: Pool data from studies using hierarchical clustering (e.g., grouping by cell line or enzyme isoform) .

Q. What strategies enhance stability under physiological conditions?

- Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.